molecular formula C6H3FI2O B12093955 Phenol, 2-fluoro-3,6-diiodo- CAS No. 1806347-73-8

Phenol, 2-fluoro-3,6-diiodo-

Cat. No.: B12093955
CAS No.: 1806347-73-8
M. Wt: 363.89 g/mol
InChI Key: CXHHDQAKFGKZPX-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenol (B47542) Derivatives in Chemical Research

Halogenated phenol derivatives are a class of compounds that have long captured the attention of chemists. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenol backbone dramatically alters the molecule's physical, chemical, and biological properties. basicmedicalkey.comnumberanalytics.com This structural modification can enhance the compound's utility in various applications. For instance, halogenation can increase the antimicrobial potency of phenol derivatives. basicmedicalkey.com These compounds serve as crucial building blocks in organic synthesis, enabling the construction of complex molecules with desired functionalities. google.comresearchgate.net They are instrumental in the development of new drugs, pesticides, and specialized materials. globalscientificjournal.comnih.gov The process of halogenating phenols itself is a significant area of research, with modern methods like electrochemical halogenation offering more environmentally friendly alternatives to traditional approaches. globalscientificjournal.com

Specificity and Research Importance of Phenol, 2-fluoro-3,6-diiodo-

Phenol, 2-fluoro-3,6-diiodo- is a unique molecule that combines the distinct properties of fluorine and iodine on a single phenolic scaffold. The presence of a fluorine atom, the most electronegative element, is known to impart unique characteristics to organic molecules, including enhanced metabolic stability and bioavailability, which are highly desirable in medicinal chemistry. researchgate.netlibretexts.org The carbon-fluorine bond is the strongest in organic chemistry, a feature that contributes to the stability of organofluorine compounds. nih.gov

Simultaneously, the two iodine atoms introduce another layer of functionality. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making organoiodine compounds valuable intermediates in organic synthesis due to the ease with which the C-I bond can be formed and cleaved. wikipedia.org This reactivity allows for further chemical transformations, making compounds like Phenol, 2-fluoro-3,6-diiodo- versatile precursors for more complex structures. The specific arrangement of these halogens on the phenol ring—a fluorine atom at position 2 and iodine atoms at positions 3 and 6—creates a distinct electronic and steric environment, influencing its reactivity and potential applications.

Historical Context of Fluorine and Iodine Chemistry in Aromatic Systems

The journey of incorporating fluorine and iodine into aromatic systems has a rich history. The field of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.govjst.go.jp Early attempts to directly fluorinate aromatic compounds in the early 20th century were often met with challenges due to the extreme reactivity of fluorine. nih.gov A significant breakthrough came in 1927 with the Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic rings via diazonium salts. nih.gov

The study of organoiodine compounds has also been extensive. wikipedia.orgebi.ac.uk These compounds are widely utilized in organic chemistry, though they are less common in nature, with the thyroid hormones being notable exceptions. wikipedia.orgebi.ac.uk The lability of the carbon-iodine bond has made them key players in various synthetic transformations. wikipedia.org The development of methods for the synthesis of polyhalogenated phenols, including those containing iodine, has been driven by their utility as intermediates for agricultural chemicals and other industrial products. google.com

Current Research Landscape and Gaps Pertaining to Phenol, 2-fluoro-3,6-diiodo-

The current research landscape for polyhalogenated phenols is vibrant, with ongoing efforts to develop more efficient and sustainable synthetic methods. globalscientificjournal.com There is also significant interest in exploring the unique properties and applications of these compounds, particularly in the fields of medicinal chemistry and materials science. wikipedia.orglupinepublishers.com

However, specific research on Phenol, 2-fluoro-3,6-diiodo- appears to be limited. While its constituent parts—fluorinated phenols and iodinated phenols—are well-studied, the combination of these specific halogens in this particular arrangement presents an area with potential for new discoveries. A primary research gap is the lack of detailed studies on the synthesis, reactivity, and potential applications of this specific compound. While general methods for the synthesis of halogenated phenols exist, optimizing these for the specific production of Phenol, 2-fluoro-3,6-diiodo- would be a valuable contribution. google.comgoogle.com Furthermore, a thorough investigation into its chemical properties and exploration of its potential as a building block for novel pharmaceuticals or functional materials remains an open area for research.

Below is a data table summarizing some of the known properties of Phenol, 2-fluoro-3,6-diiodo- and related compounds.

PropertyPhenol, 2-fluoro-3,6-diiodo-2,4-Dibromo-6-fluorophenol2,6-Dibromo-4-fluorophenol
CAS Number 1806347-73-8 sigmaaldrich.com576-86-3 chemicalbook.com344-20-7 chemicalbook.com
Molecular Formula C6H3FI2O sigmaaldrich.comC6H3Br2FO chemicalbook.comC6H3Br2FO chemicalbook.com
Molecular Weight 363.9 g/mol sigmaaldrich.com269.89 g/mol chemicalbook.com269.89 g/mol chemicalbook.com
Physical Form Solid sigmaaldrich.comFused solid chemicalbook.comPowder to crystalline chemicalbook.com
Melting Point Not specified55-57°C chemicalbook.com55-57°C chemicalbook.com
Purity 97% sigmaaldrich.com97% chemicalbook.com97% chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1806347-73-8

Molecular Formula

C6H3FI2O

Molecular Weight

363.89 g/mol

IUPAC Name

2-fluoro-3,6-diiodophenol

InChI

InChI=1S/C6H3FI2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H

InChI Key

CXHHDQAKFGKZPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1I)O)F)I

Origin of Product

United States

Synthetic Methodologies for Phenol, 2 Fluoro 3,6 Diiodo

Strategies for Direct Synthesis

The direct synthesis of Phenol (B47542), 2-fluoro-3,6-diiodo- can be envisioned through two main retrosynthetic disconnections. The first involves the introduction of two iodine atoms onto a pre-existing 2-fluorophenol (B130384) core. The second strategy entails the installation of a fluorine atom onto a diiodophenol scaffold. Each approach presents distinct challenges and requires careful consideration of regioselectivity and reaction conditions.

Halogenation of Fluorophenol Precursors

The introduction of iodine onto a 2-fluorophenol precursor is a logical synthetic route. The hydroxyl and fluorine groups on the aromatic ring will direct the regiochemical outcome of the electrophilic iodination. The strongly activating and ortho-, para-directing hydroxyl group, combined with the deactivating but ortho-, para-directing fluorine atom, provides a complex interplay of electronic and steric effects that must be controlled to achieve the desired 3,6-diiodo substitution pattern.

Achieving the desired 3,6-diiodination of 2-fluorophenol requires highly regioselective methods. The hydroxyl group is a powerful activating group and will dominate the directing effects. The initial iodination is likely to occur at the position para to the hydroxyl group (position 4) or ortho (position 6). To achieve the 3,6-diiodo substitution, a second iodination must occur at one of the remaining open positions. The presence of the first iodine atom will further influence the electronics and sterics of the ring, making the second iodination a critical and potentially challenging step.

Several reagent systems are known to effect the iodination of phenols, and their applicability to the synthesis of 2-fluoro-3,6-diiodophenol can be considered. For instance, the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, is a common method for the iodination of phenols. scielo.brchem-soc.si This system generates a more electrophilic iodine species in situ, which can then attack the electron-rich phenol ring. The reaction is often performed in water, offering a greener alternative to traditional organic solvents. scielo.br The regioselectivity of this method is sensitive to the reaction conditions, including the stoichiometry of the reagents and the temperature.

Iodination Reagent System Oxidant Solvent Key Features
I₂H₂O₂WaterEnvironmentally benign, generates electrophilic iodine in situ. scielo.brchem-soc.si
ICl-Acetic AcidCan provide good regioselectivity for iodination of activated rings.
NIS / CF₃COOH-AcetonitrileMild and highly regioselective for electron-rich aromatics.

This table presents potential iodination systems for the synthesis of Phenol, 2-fluoro-3,6-diiodo-, based on general methods for phenol iodination.

Direct electrophilic halogenation is a fundamental transformation in aromatic chemistry. acsgcipr.org For the synthesis of 2-fluoro-3,6-diiodophenol from 2-fluorophenol, a sequential double iodination is required. The choice of the iodinating agent is crucial for controlling the reaction. Iodine monochloride (ICl) is a polarized interhalogen compound that acts as a source of electrophilic iodine and is often used for the iodination of aromatic compounds. researchgate.net The reaction of 2-fluorophenol with two or more equivalents of ICl could potentially lead to the desired diiodinated product. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor the formation of the 3,6-diiodo isomer over other possible di- or tri-iodinated byproducts.

Another powerful tool for electrophilic iodination is the use of N-iodosuccinimide (NIS), often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (CF₃COOH). This system is known for its high regioselectivity and mild reaction conditions, making it an attractive option for the controlled iodination of sensitive substrates. The active electrophile is believed to be a protonated NIS species or an iodine-containing species formed in situ, which is highly reactive towards electron-rich aromatic rings.

The halogenation of phenol derivatives is a well-established field, with numerous methods available for the introduction of halogens onto the phenolic ring. dtu.dkosu.edu The principles governing the electrophilic substitution of phenols can be applied to the specific case of 2-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In the case of 2-fluorophenol, the positions ortho and para to the hydroxyl group are positions 3, 5, and 6. The fluorine at position 2 will also direct to positions 3 and 5. Therefore, the positions most activated for electrophilic attack are likely to be 6 (para to OH) and 3 (ortho to both OH and F). This inherent directing effect could potentially be exploited to achieve the desired 3,6-diiodination.

The reaction of 2-fluorophenol with a suitable iodinating agent under carefully controlled conditions could lead to the sequential introduction of iodine at the 6- and 3-positions. The order of iodination would depend on the relative activation of these positions.

Direct Electrophilic Halogenation Techniques

Fluorination of Diiodophenol Precursors

An alternative synthetic strategy involves the introduction of a fluorine atom onto a diiodophenol precursor. This approach relies on nucleophilic aromatic substitution (SNA_r), where a fluoride (B91410) ion displaces a suitable leaving group on the aromatic ring. For this strategy to be viable, the diiodophenol precursor must be appropriately activated towards nucleophilic attack.

Nucleophilic aromatic substitution is a powerful method for the formation of carbon-fluorine bonds, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). nih.govnih.gov The reaction typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (EWGs) ortho- and/or para- to the leaving group. masterorganicchemistry.comlibretexts.org

In the context of synthesizing 2-fluoro-3,6-diiodophenol, a potential precursor would be a 2-nitro-3,6-diiodophenol or a similar derivative where the nitro group acts as the activating group and a leaving group (e.g., another halogen or a triflate) is present at the 2-position. The nitro group would then need to be converted to a hydroxyl group after the fluorination step. However, a more direct approach would be the fluorination of a precursor like 2-chloro-3,6-diiodophenol or 2-bromo-3,6-diiodophenol, where the chloro or bromo group serves as the leaving group. The success of such a reaction would depend on the ability of the two iodine atoms and the phenolic hydroxyl group (or a protected form) to sufficiently activate the ring for nucleophilic attack by fluoride.

Common fluoride sources for nucleophilic aromatic fluorination include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). The choice of fluoride source, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions. harvard.edu

Fluoride Source Typical Solvent Key Features
Potassium Fluoride (KF)Aprotic polar (e.g., DMSO, DMF)Cost-effective, often used with a phase-transfer catalyst.
Cesium Fluoride (CsF)Aprotic polar (e.g., DMSO, DMF)More reactive than KF due to higher solubility and weaker cation-anion interaction. harvard.edu
Tetrabutylammonium Fluoride (TBAF)Aprotic polar (e.g., THF, MeCN)Highly soluble in organic solvents, provides a "naked" and highly reactive fluoride ion.

This table summarizes common fluoride sources for nucleophilic aromatic substitution reactions that could be applicable to the synthesis of Phenol, 2-fluoro-3,6-diiodo-.

Benzyne-Mediated Fluorination Approaches

Arynes, highly reactive intermediates, offer a unique pathway for the introduction of fluorine. cas.cn The generation of a benzyne (B1209423) intermediate from a suitable precursor, such as an o-(trimethylsilyl)aryl triflate, in the presence of a fluoride source can lead to the formation of a C-F bond. acs.orgresearchgate.net While direct fluorination of a di-iodinated phenol via a benzyne mechanism is not commonly reported, a related strategy involves the vicinal fluorination-iodination of arynes. In this one-pot approach, a diphenyliodonium (B167342) salt catalyzes the nucleophilic fluorination using cesium fluoride (CsF), and a subsequent electrophilic iodination with an iodine source like C4F9I traps the resulting aryl fluoride. cas.cn This method provides ortho-fluoroiodoarenes and demonstrates the potential of aryne chemistry for constructing such halogenation patterns. cas.cn

It's important to note that the reaction conditions for benzyne generation, typically involving fluoride ions, can sometimes lead to the formation of aryl fluorides as byproducts. cas.cn The mechanism of benzyne-mediated reactions can be complex, with the possibility of forming constitutional isomers, although in some cases, high regioselectivity is observed. nih.gov

Sequential Halogenation and Functional Group Interconversion

A more traditional and often practical approach involves the sequential introduction of halogen atoms onto a phenol or a protected phenol derivative. This strategy relies on the directing effects of the existing substituents to control the regioselectivity of the subsequent halogenation steps.

One plausible route starts with a fluorophenol, which is then subjected to iodination. For instance, the synthesis of 2-fluoro-6-iodophenol, a potential precursor, can be achieved through the halogenation of a fluorophenol derivative. A reported method for a similar transformation utilizes sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and ethanol, achieving a high yield. chemicalbook.com

Further iodination of a mono-iodinated fluorophenol would be required to introduce the second iodine atom at the desired position. This step can be challenging due to the deactivating nature of the existing halogens. Directed ortho-lithiation followed by quenching with an iodine electrophile is a powerful technique for regioselective halogenation. thieme-connect.com For example, O-aryl N-isopropylcarbamates can be used to direct lithiation to the ortho position, which can then be iodinated. thieme-connect.com A complementary method is the ipso-iododesilylation of a C-silylated carbamate. thieme-connect.com

The table below summarizes a potential sequential halogenation strategy.

StepStarting MaterialReagents and ConditionsProduct
12-FluorophenolIodinating agent (e.g., I₂, NIS)2-Fluoro-iodophenol isomer mixture
22-Fluoro-6-iodophenolDirected lithiation (e.g., s-BuLi/TMEDA), then I₂Phenol, 2-fluoro-3,6-diiodo-

This table represents a conceptual pathway, and specific reaction conditions would require experimental optimization.

Synthesis via Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an aryl halide, is a versatile method for creating C-C bonds. fishersci.esrhhz.net While not a direct method for synthesizing 2-fluoro-3,6-diiodophenol itself, it is highly relevant for the further functionalization of this molecule. The iodine atoms in 2-fluoro-3,6-diiodophenol are susceptible to Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl groups. researchgate.net

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. fishersci.es This differential reactivity could potentially allow for selective coupling at one of the iodine positions under carefully controlled conditions. The reaction is compatible with a wide range of functional groups and can often be carried out under mild conditions. fishersci.es

The table below illustrates the general parameters for a Suzuki-Miyaura coupling reaction.

ParameterDescription
Aryl Halide Phenol, 2-fluoro-3,6-diiodo-
Boronic Acid/Ester R-B(OH)₂ or R-B(OR)₂
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd/C)
Base Carbonates (e.g., Na₂CO₃, K₂CO₃), Phosphates (e.g., K₃PO₄)
Solvent Toluene, Dioxane, Water, Ethanol
Temperature Room temperature to reflux

The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comorganic-chemistry.org While the classic Ullmann reaction is a homocoupling, modern variations, often referred to as Ullmann-type reactions or Ullmann condensations, can be used to form ethers, amines, and thioethers from aryl halides. mdpi.comresearchgate.net This reaction could be conceptually applied to functionalize 2-fluoro-3,6-diiodophenol, for instance, by coupling it with another aromatic molecule. However, the harsh conditions (high temperatures) often required for the classic Ullmann reaction can be a limitation. byjus.com

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C-C bond. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for aryl iodides and could be used to introduce alkynyl substituents onto the 2-fluoro-3,6-diiodophenol core. beilstein-journals.org The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups. wikipedia.org

Suzuki-Miyaura Coupling for Aryl Halide Functionalization

Multi-Step Synthetic Routes

Complex aromatic compounds are often best assembled from smaller, pre-functionalized building blocks. This approach allows for greater control over the final substitution pattern. For the synthesis of 2-fluoro-3,6-diiodophenol, one could envision a strategy starting with a molecule that already contains some of the required substituents.

For example, a synthetic route could begin with a di-iodinated aromatic compound that is subsequently fluorinated and hydroxylated. Alternatively, a fluorinated and hydroxylated precursor could be di-iodinated. The choice of strategy would depend on the availability of starting materials and the robustness of the planned chemical transformations.

An example of a building block that could potentially be used is 2-fluoro-6-iodophenol. chemicalbook.com Introducing a second iodine atom at the 3-position would require a regioselective iodination method. As mentioned previously, directed ortho-metalation could be a viable strategy here. thieme-connect.com

The synthesis of functional building blocks is a key aspect of this approach. For instance, the preparation of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b′]difurans through an iodine-promoted double cyclization highlights how complex iodinated heterocycles can be constructed and then used for further elaboration. rsc.org

Tandem Reactions and Cascade Processes

A hypothetical tandem approach to Phenol, 2-fluoro-3,6-diiodo- could involve a one-pot di-iodination of 2-fluorophenol. This process would require careful selection of an iodinating agent and catalyst system to control the regioselectivity of the two successive iodination events. Typically, the hydroxyl and fluorine groups on the phenol ring direct electrophilic substitution to specific positions. A tandem strategy would leverage this inherent reactivity, potentially using a catalyst that modulates the electronic properties of the ring or the electrophilicity of the iodine source to achieve the desired 3,6-diiodo substitution pattern in a sequential manner without isolating the mono-iodinated intermediate.

Research into the synthesis of other dihalophenols has demonstrated the feasibility of such one-pot multi-halogenation reactions. For instance, tandem Sonogashira coupling followed by a 5-endo-dig cyclization has been used to create 4-halobenzo[b]furans from 2,3-dihalophenols, showcasing how sequential reactions can be combined in one pot to build complex molecules from polyhalogenated precursors. acs.org Similarly, cascade reactions have been designed for the synthesis of spiro-fused heterocycles, where multiple bond-forming events occur in a coordinated sequence. nih.gov

A potential, albeit theoretical, cascade sequence for forming the target compound could begin with an initial ortho-iodination of 2-fluorophenol, followed by a second iodination at the 6-position. The conditions for such a reaction would need to be finely tuned. The data below illustrates typical conditions for single and multiple halogenations of phenols, which could form the basis for developing a tandem process for Phenol, 2-fluoro-3,6-diiodo-.

Table 1: Illustrative Conditions for Phenol Halogenation This table presents generalized data from various sources on phenol halogenation to illustrate typical reaction parameters and is not specific to the direct synthesis of Phenol, 2-fluoro-3,6-diiodo-.

Starting MaterialHalogenating AgentCatalyst/SolventProduct TypeYield (%)
PhenolN-Iodosuccinimide (NIS)Trifluoroacetic acidMono-iodophenol~85-95
2,3-DihalophenolTerminal AlkynePd/Cu (Sonogashira)4-Halobenzo[b]furan~70-90
PhenolN-Chlorosuccinimide (NCS)Guanidine-based peptideAtroposelective chlorination~90-99
Phenol-tethered ynamideElectrophilic Halogen SourceCatalyst-freeHalogenated spirocyclic enoneHigh

The development of a specific tandem reaction for Phenol, 2-fluoro-3,6-diiodo- would be a significant advancement, offering a more streamlined and atom-economical route compared to traditional stepwise approaches.

Green Chemistry Approaches in Halogenated Phenol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated phenols, which traditionally can involve toxic reagents and solvents, is an area ripe for the application of greener methodologies.

Several green strategies have been developed for the iodination of phenols that could be adapted for the synthesis of Phenol, 2-fluoro-3,6-diiodo-. tandfonline.comresearchgate.net A primary focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and several methods for the iodination of phenols in aqueous media have been reported. tandfonline.comresearchgate.net These methods often utilize water-soluble reagents and can simplify product work-up.

The choice of iodinating agent and oxidant is also crucial. Traditional methods may use molecular iodine in combination with strong oxidants that produce stoichiometric amounts of waste. Greener alternatives focus on catalytic systems and more benign reagents. For example, the use of potassium iodide (KI) as the iodine source with an environmentally friendly oxidizing agent like potassium ferrate (K₂FeO₄) in water has been shown to be effective for the iodination of various phenols. tandfonline.comresearchgate.net Another approach employs a combination of molecular iodine and sodium nitrite (B80452) (NaNO₂) in an aqueous methanol (B129727) solution, which provides a regioselective iodination of phenols at room temperature. thieme-connect.comthieme-connect.comresearchgate.net

Mechanochemical methods, such as ball milling or grinding, offer another promising green approach. These solvent-free or liquid-assisted grinding techniques can lead to significantly reduced reaction times and waste. A mechanochemical route for the halogenation of phenols using N-halosuccinimides and a grinding auxiliary like polyethylene (B3416737) glycol (PEG-400) has been developed, allowing for controlled mono-, di-, and tri-halogenation by adjusting the stoichiometry of the reagents. beilstein-journals.orgnih.gov This method is catalyst-free, proceeds rapidly at room temperature, and demonstrates high atom economy.

Electrochemical methods also represent a green alternative for phenol halogenation. globalscientificjournal.com By using an electric current to drive the reaction, the need for chemical oxidizing agents can be eliminated. Electrochemical halogenation of phenol using a recyclable chromium catalyst has been demonstrated as a sustainable route to halogenated derivatives. globalscientificjournal.com

The application of these green principles to the synthesis of Phenol, 2-fluoro-3,6-diiodo- would involve selecting a suitable starting material, such as 2-fluorophenol, and employing a green iodination system. The table below summarizes some green iodination methods applicable to phenols.

Table 2: Green Iodination Methods for Phenols This table provides examples of environmentally friendlier iodination protocols for phenols, which could be adapted for the synthesis of Phenol, 2-fluoro-3,6-diiodo-.

Iodine SourceOxidizing Agent / CatalystSolventKey Green Features
Potassium Iodide (KI)Potassium Ferrate (K₂FeO₄)WaterUse of water as solvent, non-toxic reagents. tandfonline.comresearchgate.net
Iodine (I₂)Sodium Nitrite (NaNO₂)Water/MethanolMild room temperature conditions, regioselective. thieme-connect.comthieme-connect.comresearchgate.net
N-Iodosuccinimide (NIS)None (Mechanochemical)PEG-400 (grinding auxiliary)Solvent-free, rapid, catalyst-free, high atom economy. beilstein-journals.orgnih.gov
Sodium Iodide (NaI)Electrochemical (Cr catalyst)Aqueous H₂SO₄Avoids chemical oxidants, recyclable catalyst. globalscientificjournal.com

By adopting such methodologies, the synthesis of Phenol, 2-fluoro-3,6-diiodo- could be achieved in a more sustainable and environmentally responsible manner.

Reaction Chemistry and Mechanistic Investigations of Phenol, 2 Fluoro 3,6 Diiodo

Reactivity of Halogen Substituents

The benzene (B151609) ring in Phenol (B47542), 2-fluoro-3,6-diiodo- is substituted with three halogen atoms, each imparting distinct electronic and steric effects. The strong inductive electron-withdrawing nature of both fluorine and iodine deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. smolecule.com The significant differences in bond strength, polarity, and polarizability between the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds are the primary determinants of the regioselectivity observed in its reactions.

Nucleophilic Substitution Reactions of Iodide and Fluoride (B91410)

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile replaces a leaving group on an aromatic ring. The rate of these reactions is highly dependent on the nature of the leaving group and the electronic activation of the ring. For halogenated phenols, the general reactivity trend for halogens as leaving groups is I > Br > Cl > F. The C-F bond is exceptionally strong and not easily broken, whereas the C-I bond is considerably weaker and more polarizable, making iodide an excellent leaving group.

This reactivity pattern is clearly demonstrated in the hydrolysis of 2-fluoro-6-iodophenol, a close structural analog. When heated under alkaline conditions (aqueous potassium hydroxide), the iodine substituent is selectively displaced by a hydroxide (B78521) ion to yield 3-fluorocatechol, while the C-F bond remains intact. This selective displacement occurs via an SNAr mechanism, where the hydroxide ion attacks the electron-deficient carbon atom bearing the iodine, leading to substitution. Given this precedent, it is expected that Phenol, 2-fluoro-3,6-diiodo- would react with nucleophiles preferentially at the carbon atoms bearing the iodine substituents. The presence of multiple electron-withdrawing halogens enhances the electrophilicity of the ring carbons, facilitating the initial nucleophilic attack. libretexts.org

Bond TypeAverage Bond Energy (kJ/mol)Electronegativity of Halogen (Pauling Scale)Key Characteristics
C–F ~4853.98Very strong, less polarizable, poor leaving group in SNAr. acs.orgacs.org
C–I ~2402.66Weaker, highly polarizable, excellent leaving group in SNAr.

Carbon-Halogen Bond Activation Studies

The cleavage of carbon-halogen bonds is a critical process in both synthetic chemistry and bioremediation. This activation can be achieved through various means, including enzymatic catalysis and photochemical methods.

The cleavage of the C-F bond, or defluorination, is a particularly challenging reaction due to the bond's high dissociation energy. acs.org However, certain metalloenzymes, such as dehaloperoxidases (DHP) and cytochrome P450s, have been shown to catalyze the oxidative defluorination of fluorinated aromatic compounds. acs.orgacs.org

Computational and experimental studies on fluorophenols reveal a common enzymatic mechanism. acs.org The reaction is often initiated by a hydrogen atom abstraction from the phenolic hydroxyl group by a high-valent enzyme intermediate (like Compound I in peroxidases). acs.orgacs.org This is followed by a "rebound" of the hydroxyl group to the ortho or para position of the phenol ring, forming a hydroxycyclohexadienone intermediate. acs.org The subsequent release of a fluoride ion can be assisted by a proton donor, either within the enzyme's active site or in the surrounding solution, leading to the formation of benzoquinone products. acs.orgacs.org Another proposed mechanism involves an initial electron transfer from the substrate to the enzyme, though radical pathways are often considered more likely for fluorophenol activation. acs.org

Oxidative dehalogenation is a more general process applicable to all halogens. It is a key detoxification pathway catalyzed by various enzymes, including flavin-dependent monooxygenases and peroxidases, which are capable of removing halide substituents from phenolic compounds. nih.govmdpi.com These enzymatic reactions typically involve the hydroxylation of the aromatic ring, which facilitates the elimination of the halide. nih.gov The process can lead to the formation of benzoquinones or other oxidized products. mdpi.comresearchgate.net

Studies on a range of halogenated phenols have shown that the efficiency and products of oxidative dehalogenation can depend on the specific halogen and its position. For example, an artificial peroxidase, Fe-MC6*a, was found to catalyze the dehalogenation of 4-fluorophenol (B42351) to 1,4-benzoquinone, while it converted 4-chlorophenol, 4-bromophenol, and 4-iodophenol (B32979) into oligomeric coupling products. mdpi.com This demonstrates that while C-F bond cleavage is possible, the reaction pathway can be highly substrate-dependent. Enzymes like HadA monooxygenase have been shown to perform oxidative dehalogenation on a variety of mono- and di-substituted halophenols, including 2-iodophenol (B132878) and 2-chlorophenol. nih.gov

Enzyme TypeSubstrate Example(s)Typical Product(s)Mechanistic Feature
Dehaloperoxidase (DHP) 2,4,6-Trifluorophenol (B1297822)Difluoro-benzoquinoneH-atom abstraction from -OH, followed by OH rebound and F⁻ elimination. acs.org
Flavin-dependent Monooxygenase (HadA) 4-Chlorophenol, 2-IodophenolHydroquinone/BenzoquinoneOxidative hydroxylation followed by halide elimination. nih.gov
Artificial Peroxidase (Fe-MC6*a) 4-Fluorophenol, 2,4,6-Trichlorophenol1,4-BenzoquinoneH₂O₂-dependent oxidation via a high-valent iron-oxo species. mdpi.comresearchgate.net
Defluorination Mechanisms and Pathways

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert aryl halides into more reactive organometallic species. This reaction is most efficient for aryl iodides and bromides. It typically involves treating the aryl halide with a strong organometallic base, such as an organolithium (e.g., n-BuLi, s-BuLi) or a Grignard reagent (e.g., i-PrMgCl). conicet.gov.arthieme-connect.com

The C-I bonds in Phenol, 2-fluoro-3,6-diiodo- are expected to be susceptible to this exchange. The reaction would replace one or both iodine atoms with a metal (typically lithium or magnesium), generating a highly nucleophilic aryl anion. thieme-connect.comumich.edu This newly formed organometallic intermediate can then be trapped with a wide range of electrophiles to install new functional groups, making it a powerful tool for synthetic derivatization. The regioselectivity of the exchange could potentially be controlled by temperature and the choice of reagent, though reactions on polyhalogenated systems can sometimes lead to mixtures of products. The adjacent phenolic hydroxyl group (or its protected form) can also influence the reaction via a "directed ortho-metalation" (DoM) effect, although the primary pathway with aryl iodides is typically the exchange reaction. thieme-connect.comumich.edu

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group also serves as a directing group in certain reactions. For instance, in directed ortho-lithiation (DoM), the hydroxyl group (often after protection) can coordinate to an organolithium reagent, directing deprotonation to an adjacent position. thieme-connect.com In Phenol, 2-fluoro-3,6-diiodo-, the positions ortho to the hydroxyl group are already substituted with fluorine and iodine, making this specific pathway less likely unless a halogen-metal exchange occurs first.

Furthermore, the hydroxyl group is central to the oxidative dehalogenation mechanisms discussed previously, where its H-atom is abstracted in the initial step of the enzymatic cycle. acs.org It can also undergo typical phenol reactions, such as O-alkylation or O-acylation, to form ethers and esters, respectively, provided a suitable base and electrophile are used. rsc.org

Oxidation Reactions Leading to Quinone Derivatives

The oxidation of phenols to quinones is a fundamental transformation in organic chemistry, often utilizing various oxidizing agents. thieme-connect.de For halogen-substituted phenols, the reaction proceeds to yield the corresponding halogenated benzoquinones. thieme-connect.de In the case of Phenol, 2-fluoro-3,6-diiodo- , while direct experimental data for its oxidation is not extensively documented, the reaction can be inferred from the behavior of related compounds.

The oxidation of fluorophenols can be achieved using reagents like potassium persulfate followed by oxidation with cerium(IV) ammonium (B1175870) nitrate (B79036) to yield fluoro-substituted 1,4-benzoquinones. thieme-connect.de For instance, 2-fluorophenol (B130384) can be converted to 2-fluorobenzo-1,4-quinone through this two-step process. thieme-connect.de Similarly, the oxidation of iodophenols to their corresponding quinones is also a known transformation. thieme-connect.de The synthesis of 2-iodobenzo-1,4-quinone from 3-iodophenol (B1680319) involves a multi-step process including diazo coupling, reduction, and subsequent oxidation with potassium dichromate. thieme-connect.de

Given these precedents, it is plausible that the oxidation of Phenol, 2-fluoro-3,6-diiodo- would lead to the formation of 2-fluoro-3,6-diiodo-1,4-benzoquinone. The reaction would likely proceed via the removal of the phenolic hydrogen and subsequent oxidation of the aromatic ring. The presence of the electron-withdrawing fluorine and iodine atoms would influence the redox potential of the phenol, potentially requiring specific oxidizing conditions.

Artificial enzymes, such as miniaturized peroxidases, have also been shown to catalyze the oxidation of halophenols. mdpi.com For example, an artificial metalloenzyme, Fe-MC6*a, promotes the dehalogenation of 4-fluorophenol to 1,4-benzoquinone. mdpi.com The chemoselectivity of such enzymatic oxidations is substrate-dependent, and it is conceivable that a suitably designed artificial enzyme could facilitate the oxidation of Phenol, 2-fluoro-3,6-diiodo- .

The expected product, a di-iodo-fluoro-quinone, would be a highly functionalized molecule with potential applications in synthesis due to the presence of multiple reactive sites.

Acidity and Proton Transfer Processes

The acidity of a phenol, quantified by its pKa value, is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity by stabilizing the corresponding phenoxide ion. Both fluorine and iodine are electron-withdrawing halogens, and their presence on the ring of Phenol, 2-fluoro-3,6-diiodo- is expected to increase its acidity compared to unsubstituted phenol.

The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I effect). The iodine atoms also contribute to the electron-withdrawing nature of the ring, albeit to a lesser extent than fluorine. The cumulative effect of one fluorine and two iodine atoms would lead to a significant stabilization of the negative charge on the phenoxide ion formed upon deprotonation.

Proton transfer processes are fundamental to many reactions involving phenols, including their role as catalysts and their reactions with bases. The enhanced acidity of Phenol, 2-fluoro-3,6-diiodo- would facilitate its deprotonation to form the corresponding phenoxide, which can then act as a nucleophile in various reactions. This is a critical step in reactions such as Williamson ether synthesis and the generation of aryne intermediates under basic conditions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Ring

Regioselectivity and Directing Effects of Fluoro and Iodo Groups

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. However, in Phenol, 2-fluoro-3,6-diiodo- , the vacant positions on the ring are limited, and the directing effects of the existing substituents will play a crucial role in determining the regioselectivity of any further substitution.

The available positions for substitution are C4 and C5. The hydroxyl group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The fluorine at C2 and the iodine at C6 are also ortho-, para-directing, but their activating/deactivating effects must be considered. Halogens are generally deactivating towards EAS due to their inductive electron-withdrawing effect, but they direct ortho and para due to resonance effects.

In this specific case, the C4 position is para to the strongly activating hydroxyl group and meta to the fluorine and one iodine atom. The C5 position is meta to the hydroxyl group. Therefore, electrophilic substitution, if it occurs, is most likely to take place at the C4 position, which is activated by the hydroxyl group.

Influence of Steric and Electronic Factors on Reaction Outcomes

Both steric and electronic factors will significantly influence the outcome of substitution reactions on Phenol, 2-fluoro-3,6-diiodo- .

Electronic Factors: The cumulative electron-withdrawing effect of the fluorine and two iodine atoms deactivates the aromatic ring towards electrophilic substitution, making such reactions more challenging compared to phenol itself. Conversely, these electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution (SNAr). libretexts.org

Steric Factors: The presence of two bulky iodine atoms at the ortho positions (C2 and C6 are occupied by F and I respectively) creates significant steric hindrance around the hydroxyl group and the adjacent carbons. This steric crowding can impede the approach of both electrophiles and nucleophiles, potentially slowing down or even preventing certain reactions.

For nucleophilic aromatic substitution, which typically requires strong electron-withdrawing groups ortho or para to a leaving group, the fluorine and iodine atoms themselves could potentially act as leaving groups. nih.gov The rate of SNAr reactions generally follows the order F > Cl > Br > I, as the C-F bond is the most polarized, facilitating nucleophilic attack, even though it is the strongest bond. nih.gov However, the specific conditions and the nature of the nucleophile would be critical in determining the outcome.

Advanced Reaction Mechanisms

Aryne Generation and Reactions from Fluorinated Phenol Precursors

Arynes are highly reactive intermediates that can be generated from suitably substituted aromatic compounds. One common method involves the treatment of ortho-haloaryl triflates with a strong base or a fluoride source. nih.gov Phenols are excellent precursors for generating arynes because the hydroxyl group can be readily converted into a good leaving group, such as a triflate.

For Phenol, 2-fluoro-3,6-diiodo- , it is conceivable to generate an aryne intermediate. The first step would be the conversion of the phenolic hydroxyl group into a triflate. Subsequent treatment with a strong base, such as an organolithium reagent, or a fluoride source could induce the elimination of the triflate and one of the adjacent halogens (fluorine or iodine) to form a benzyne (B1209423).

The generation of an aryne from a 2-iodophenol derivative has been reported. chemrxiv.org For instance, 2-iodophenol can be converted into a precursor for benzyne generation. chemrxiv.org Given that Phenol, 2-fluoro-3,6-diiodo- has halogens at both ortho positions, the elimination could potentially lead to two different aryne intermediates, depending on whether the fluorine or the iodine is eliminated. The relative ease of elimination would depend on the reaction conditions and the nature of the base/fluoride source used.

Cycloaddition Reactions (e.g., (3+2) Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. In particular, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve a 3-atom component reacting with a 2-atom component to form a five-membered ring. researchgate.net Phenols can participate in oxidative [3+2] cycloadditions, typically reacting with alkenes or alkynes to yield dihydrobenzofuran or benzofuran (B130515) derivatives, respectively. rsc.org

These transformations are often mediated by hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or (bis(trifluoroacetoxy)iodo)benzene (PIFA), which oxidize the phenol to a highly reactive phenoxenium cation or a related radical intermediate. rsc.org This intermediate is then trapped intramolecularly or intermolecularly by a pi-system. While no specific examples utilizing Phenol, 2-fluoro-3,6-diiodo- are documented, the reactivity of analogous iodophenols suggests its potential as a substrate. For instance, 2-iodophenol can undergo palladium-catalyzed Sonogashira-Cacchi type annulation with terminal alkynes to produce benzofuran derivatives. researchgate.net This reaction, though not a formal [3+2] cycloaddition, involves a crucial cyclization step onto the alkyne, showcasing the utility of iodophenols in forming heterocyclic rings.

The general mechanism for a hypervalent iodine-mediated [3+2] oxidative cycloaddition of a phenol with an alkene is believed to proceed as follows:

Oxidation of the phenol by the I(III) reagent to generate a phenoxenium cation.

Electrophilic attack of the phenoxenium cation on the alkene to form a cationic intermediate.

Intramolecular cyclization via attack by the phenolic oxygen onto the carbocation, followed by deprotonation to yield the dihydrobenzofuran product.

Given the substitution pattern of Phenol, 2-fluoro-3,6-diiodo-, such a reaction would be expected to yield a highly substituted dihydrobenzofuran core, a valuable scaffold in medicinal chemistry.

Table 1: Representative Cycloaddition and Annulation Reactions of Related Iodophenols
Reactant 1Reactant 2Catalyst/ReagentProduct TypeYieldReference
2-IodophenolTerminal AlkynePd/SF, TEABenzofuranGood researchgate.net
5-Hydroxytryptophan derivativeCinnamamide derivativePIFATetracyclic Indole (via intramolecular [3+2])Not specified rsc.org
2-IodophenolPhosphorus-based allenesPd(OAc)₂, PPh₃/Ag₂CO₃C-C coupled products (catalyst formation)Not specified researchgate.net

Addition Reactions Involving Phenols

The term "addition reactions" in the context of phenols can encompass several transformations where the aromatic ring is modified. Key examples include nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, which results in the net addition of an aryloxy group.

The Ullmann condensation is a classic method for synthesizing diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base. mdpi.com Due to the presence of two iodine atoms, Phenol, 2-fluoro-3,6-diiodo- is an excellent candidate to act as the aryl halide component in such couplings. The C-I bond is significantly weaker than the C-F bond, making the iodine atoms the preferred leaving groups in copper-catalyzed processes. A reaction between Phenol, 2-fluoro-3,6-diiodo- and another phenol (e.g., resorcinol) would be expected to produce a complex polyether. mdpi.com Modern Ullmann protocols often use ligands like picolinic acid or N,N-dimethylglycine to facilitate the reaction at lower temperatures. mdpi.com

A pertinent example is the synthesis of 3-(p-substituted aryloxy) phenols via the Ullmann coupling of various aryl iodides with resorcinol, catalyzed by CuI and picolinic acid. mdpi.com Similarly, the synthesis of diaryl ether 6 from 4-fluoro-2-nitrobenzaldehyde (B1294362) and 2-iodophenol using a CuBr/K₂CO₃ system highlights the feasibility of coupling halogenated phenols. nih.gov

Another potential addition pathway is the nucleophilic aromatic substitution (SₙAr) of the fluorine atom. While fluorine is not typically a good leaving group, its substitution is facilitated when the ring is activated by strong electron-withdrawing groups. The two iodine atoms and the phenolic hydroxyl (especially as a phenoxide) provide such activation. The "para-fluoro-thiol reaction" is a well-known example where a thiol displaces a fluorine atom para to an activating group on a pentafluorophenyl ring. researchgate.net It is conceivable that under strongly basic conditions, a potent nucleophile could displace the fluorine from the 2-position of Phenol, 2-fluoro-3,6-diiodo-.

Table 2: Examples of Ullmann Condensation for Diaryl Ether Synthesis with Halogenated Aromatics
Aryl HalidePhenolCatalyst SystemSolventTemperatureProductReference
Aryl IodideResorcinolCuI, Picolinic Acid, Cs₂CO₃PyridineNot specified3-(Aryloxy)phenol mdpi.com
2-Iodophenol4-Fluoro-2-nitrobenzaldehydeCuBr, K₂CO₃Pyridine60 °CDiaryl Ether 6 nih.gov
1-Bromo-3,5-dimethoxybenzeneResorcinolCuI, N,N-dimethylglycine·HCl, Cs₂CO₃DMFNot specified3-(3,5-Dimethoxyphenoxy)phenol mdpi.com
2,6-Diiodophenol (B1640560) derivativeArylboronic AcidCu(OAc)₂, Et₃NCH₂Cl₂Room Temp.Diaryl Ether ukzn.ac.za

Radical Reactions Involving Halogenated Phenols

Halogenated phenols are known to participate in a variety of radical-mediated reactions, which are central to their oxidative degradation and certain synthetic transformations. The initiation of these reactions often involves the formation of a phenoxyl radical through hydrogen atom transfer (HAT) from the phenolic hydroxyl group. acs.orgmdpi.com

Recent mechanistic studies on the oxidative dearomatization of phenols using hypervalent iodine(III) reagents—a reaction class related to the cycloadditions discussed earlier—have provided strong evidence for a radical-chain pathway. chemrxiv.orgchemrxiv.orgnih.gov These studies, using techniques like EPR spectroscopy and radical probes, indicate that the reaction proceeds via a phenoxyl radical as the key chain-carrying intermediate, rather than through purely ionic pathways. chemrxiv.orgdigitellinc.com

For Phenol, 2-fluoro-3,6-diiodo-, the radical reaction would likely initiate via HAT to form the corresponding 2-fluoro-3,6-diiodophenoxyl radical. This radical intermediate can then undergo several fates:

Oligomerization: It can couple with another phenoxyl radical to form dimers and larger oligomers through C-C or C-O bond formation. This is a common pathway in the oxidation of halophenols catalyzed by peroxidases. mdpi.com

Reaction with other radicals: In the presence of other radical species, such as those generated during photocatalysis (e.g., hydroxyl radicals), it can lead to further degradation products. acs.org

Dehalogenation: The C-I bond is relatively weak and susceptible to homolytic cleavage upon photolysis (UV irradiation). researchgate.net Irradiation of Phenol, 2-fluoro-3,6-diiodo- would likely lead to the cleavage of one or both C-I bonds, generating aryl radicals. These highly reactive intermediates would then abstract hydrogen atoms from the solvent or other molecules to form defluorinated and/or deiodinated products. Studies on the photolysis of aqueous 4-iodophenol confirm that such processes occur, leading to a variety of photoproducts. researchgate.net

Computational studies on the defluorination of 2,4,6-trifluorophenol by enzyme models also highlight a radical mechanism starting with HAT from the phenol group, followed by OH rebound to the ring. acs.orgacs.org This underscores the general tendency of halogenated phenols to react via radical intermediates.

Table 3: Findings from Radical Reaction Studies of Halogenated Phenols
SubstrateReaction TypeKey Findings/ObservationsReference
Various PhenolsOxidative Dearomatization with I(III)Reaction proceeds via a radical-chain mechanism involving a phenoxyl radical. chemrxiv.orgchemrxiv.orgnih.gov
4-Halophenols (F, Cl, Br, I)Oxidation by artificial peroxidase4-Fluorophenol yielded 1,4-benzoquinone; others formed oligomers via radical coupling. mdpi.com
2,4,6-TrifluorophenolEnzymatic Defluorination (Computational)Mechanism initiates with hydrogen atom abstraction from the phenol group to form a phenoxyl radical. acs.org
4-IodophenolAqueous PhotolysisUndergoes C-I bond cleavage to form various photoproducts. researchgate.net

Advanced Characterization Techniques for Phenol, 2 Fluoro 3,6 Diiodo

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule such as Phenol (B47542), 2-fluoro-3,6-diiodo-, with its unique combination of hydrogen, carbon, and fluorine atoms, a multi-faceted NMR approach is indispensable for unambiguous structural elucidation.

While specific, experimentally determined NMR data for Phenol, 2-fluoro-3,6-diiodo- is not publicly available in the cited literature, the following sections outline the principles of how different NMR techniques would be applied to characterize its structure. The expected chemical shifts and coupling patterns are predicted based on established principles and data from analogous halogenated phenols.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy would be the first step in the structural analysis of Phenol, 2-fluoro-3,6-diiodo-. The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their spatial relationships.

The aromatic region of the spectrum is of primary interest. For Phenol, 2-fluoro-3,6-diiodo-, there are two protons on the aromatic ring at positions 4 and 5. These protons would appear as distinct signals, likely in the range of δ 6.5-8.0 ppm. The exact chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and iodine substituents and the electron-donating effect of the hydroxyl group. The proton at position 5, being flanked by a proton and an iodine atom, would likely appear as a doublet of doublets due to coupling with the adjacent proton at position 4 and the fluorine atom at position 2 (a four-bond coupling, ⁴JHF). The proton at position 4 would also be expected to be a doublet of doublets, coupling to the proton at position 5 and the fluorine at position 2 (a three-bond coupling, ³JHF). The hydroxyl proton (-OH) would appear as a broad or sharp singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.

Carbon (¹³C) NMR for Aromatic and Substituted Carbons

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of the molecule. In the ¹³C NMR spectrum of Phenol, 2-fluoro-3,6-diiodo-, six distinct signals would be expected for the six aromatic carbons, as the substitution pattern renders them chemically inequivalent.

The carbon atoms directly bonded to the electronegative iodine and fluorine atoms (C-3, C-6, and C-2) would experience significant shifts. The carbon bearing the hydroxyl group (C-1) would also have a characteristic chemical shift. The carbons bonded to iodine (C-3 and C-6) are expected to be significantly deshielded. The carbon attached to the fluorine atom (C-2) would show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The remaining carbons (C-4 and C-5) would also exhibit coupling to the fluorine atom, albeit with smaller coupling constants (²JCF, ³JCF).

Table 1: Predicted ¹³C NMR Data for Phenol, 2-fluoro-3,6-diiodo- (Note: These are estimated values based on analogous compounds and general principles, not experimental data.)

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1 145-155 Doublet
C-2 150-160 Doublet (large ¹JCF)
C-3 80-90 Doublet
C-4 125-135 Doublet
C-5 115-125 Doublet

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For Phenol, 2-fluoro-3,6-diiodo-, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal would be indicative of its electronic environment, influenced by the adjacent iodine and hydroxyl groups. Furthermore, the signal would be split into a multiplet due to coupling with the aromatic protons at positions 4 and 5 (³JFH and ⁴JFH, respectively). The magnitude of these coupling constants would provide valuable structural information.

Multi-dimensional NMR Techniques

To definitively assign all proton and carbon signals and to understand the through-space and through-bond connectivities, multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would establish the correlation between the coupled aromatic protons at C-4 and C-5.

HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment would correlate each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C-4 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C HMBC experiment would reveal long-range correlations (2-3 bonds) between protons and carbons. This would be crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-6) by observing correlations from the aromatic and hydroxyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D ¹H-¹H NOESY experiment could provide information about through-space proximities between protons, which can help to confirm the substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of Phenol, 2-fluoro-3,6-diiodo-, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained. While a specific crystal structure for Phenol, 2-fluoro-3,6-diiodo- has not been reported in the searched literature, the principles of its analysis are well-established.

Bond Lengths and Angles Analysis

The X-ray crystal structure would provide precise measurements of all bond lengths and angles within the Phenol, 2-fluoro-3,6-diiodo- molecule. This data is fundamental to understanding the steric and electronic effects of the substituents on the aromatic ring.

Of particular interest would be the C-I and C-F bond lengths, which would reflect the strength of these halogen bonds. The C-O bond length of the phenolic group and the internal bond angles of the benzene (B151609) ring would reveal any distortions from ideal hexagonal geometry caused by the bulky iodine and electronegative fluorine substituents. For instance, the C-C-C bond angles at the points of substitution are expected to deviate from the ideal 120° of a perfect hexagon. Analysis of the torsion angles would describe the planarity of the molecule.

Table 2: Expected Bond Lengths and Angles for Phenol, 2-fluoro-3,6-diiodo- (Note: These are typical values based on related structures and are not specific experimental data for the title compound.)

Bond/Angle Expected Value
C-I Bond Length ~2.10 Å
C-F Bond Length ~1.35 Å
C-O Bond Length ~1.36 Å
C-C (aromatic) Bond Length ~1.39 Å
C-C-C (internal ring angle) 118-122°
C-C-I Bond Angle ~120°

The solid-state packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding (from the -OH group) and halogen bonding (from the iodine atoms), would also be revealed.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of Phenol, 2-fluoro-3,6-diiodo- is dictated by a complex interplay of non-covalent interactions. While specific crystallographic data for this compound is not publicly available, its intermolecular behavior can be inferred from studies on structurally related halophenols. The dominant forces expected to govern its crystal packing include hydrogen bonding, halogen bonding, and dispersion forces.

Hydrogen Bonding: The primary and strongest intermolecular interaction is the hydrogen bond involving the phenolic hydroxyl group (-OH). This can lead to the formation of catemeric chains or cyclic synthons (dimers, trimers, etc.) through O-H···O linkages between molecules. In substituted phenols, the specific arrangement is influenced by the steric and electronic nature of the other substituents on the aromatic ring.

Other Interactions:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative F, O, and I atoms, leading to dipole-dipole interactions that contribute to the lattice energy.

π-π Stacking: Face-to-face or offset stacking of the aromatic rings is also expected, driven by van der Waals forces and electrostatic interactions.

The interplay between these forces determines the final crystal lattice. For instance, strong O-H···O hydrogen bonding might form a primary structural motif, which is then organized into a three-dimensional structure by weaker but numerous halogen bonds and π-stacking interactions. The presence of multiple, bulky iodine atoms may lead to unique packing arrangements not seen in simpler halophenols. researchgate.net

Table 1: Potential Intermolecular Interactions in Solid Phenol, 2-fluoro-3,6-diiodo-

Interaction Type Donor Acceptor Description
Hydrogen Bond -OH Oxygen (of -OH) Formation of chains or rings, a primary structure-directing interaction.
Halogen Bond C-I Oxygen (of -OH) A strong, directional interaction influencing molecular assembly. bohrium.com
Halogen Bond C-I Fluorine (C-F) An interaction between the electropositive crown of iodine and the electronegative fluorine. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy provides a fingerprint of the molecule, with specific absorption (IR) or scattering (Raman) bands corresponding to the vibrational modes of its functional groups. For Phenol, 2-fluoro-3,6-diiodo-, the spectra would be characterized by distinct bands for the O-H, C-F, C-I, and substituted aromatic ring vibrations.

O-H Vibrations: The O-H stretching vibration is highly sensitive to hydrogen bonding. In a dilute, non-polar solvent where the molecule is isolated, a sharp band would be expected around 3600 cm⁻¹. In the solid state, strong intermolecular hydrogen bonding would cause this band to broaden significantly and shift to a lower frequency, typically in the 3200-3400 cm⁻¹ range. okstate.edu

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring result in a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these bands.

C-O Stretching: The phenolic C-O stretching vibration is expected to produce a strong band in the IR spectrum, typically around 1200-1260 cm⁻¹.

C-F and C-I Vibrations: The C-F stretching vibration gives rise to a strong absorption in the 1100-1300 cm⁻¹ region. The C-I stretching vibrations occur at much lower frequencies, typically in the 500-600 cm⁻¹ range, due to the large mass of the iodine atom. These are often better observed in the Raman spectrum.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-I bonds, which tend to be strong Raman scatterers.

Table 2: Predicted Vibrational Mode Frequencies for Phenol, 2-fluoro-3,6-diiodo-

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Intensity (IR)
O-H Stretch (H-bonded) -OH 3200 - 3400 Strong, Broad
C-H Stretch (Aromatic) Ar-H 3000 - 3100 Medium
C=C Stretch (Aromatic) Ar 1400 - 1600 Medium to Strong
C-O Stretch Ar-O 1200 - 1260 Strong
C-F Stretch Ar-F 1100 - 1300 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of Phenol, 2-fluoro-3,6-diiodo-. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The nominal molecular weight of Phenol, 2-fluoro-3,6-diiodo- (C₆H₃FI₂O) is 363.9 g/mol . sigmaaldrich.com Electron Ionization (EI) mass spectrometry would reveal a characteristic fragmentation pattern that can be used for structural confirmation. The expected fragmentation pathways would include:

Molecular Ion (M⁺˙): The appearance of the molecular ion peak at m/z ≈ 364. The isotopic pattern would be distinctive due to the presence of two iodine atoms (¹²⁷I is monoisotopic).

Loss of Iodine: A prominent fragmentation pathway would be the cleavage of the weak C-I bonds, leading to the loss of an iodine radical (˙I) to give a fragment at [M-127]⁺, followed by the loss of the second iodine atom to give [M-254]⁺.

Loss of HI: Elimination of hydrogen iodide (HI) is also a common pathway for iodinated phenols, leading to a fragment at [M-128]⁺.

Loss of CO: Subsequent fragmentation of the phenolic ring could involve the loss of carbon monoxide (CO), a characteristic fragmentation for phenols, resulting in fragments like [M-I-CO]⁺.

Table 3: Predicted Mass Spectrometry Fragments for Phenol, 2-fluoro-3,6-diiodo-

Fragment Ion Proposed Structure / Loss Predicted m/z
[C₆H₃FI₂O]⁺˙ Molecular Ion (M⁺˙) 364
[C₆H₃FOI]⁺ [M - I]⁺ 237
[C₆H₂FI₂]⁺ [M - OH]⁺ 347
[C₆H₂FI₂O]⁺ [M - H]⁺ 363
[C₆H₃FO]⁺˙ [M - 2I]⁺˙ 110

Other Advanced Analytical Methods for Purity and Isomerism

Beyond the core techniques, other methods are vital for establishing the purity of Phenol, 2-fluoro-3,6-diiodo- and distinguishing it from potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, is the standard method for assessing the purity of non-volatile organic compounds. Using a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water gradient), a single sharp peak would indicate a high degree of purity, which is often expected to be >97% for commercial-grade material.

Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS). It is particularly effective at separating volatile impurities and positional isomers that may have different boiling points or polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure determination and isomer differentiation.

¹H NMR: Would show distinct signals for the two aromatic protons and the hydroxyl proton. The chemical shift of the OH proton can provide information about intramolecular hydrogen bonding. rsc.org

¹³C NMR: Would show six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached F, I, and OH groups.

¹⁹F NMR: Would show a single resonance, and its coupling to adjacent protons (³JHF) would help confirm the substitution pattern.

Distinguishing Isomers: Positional isomers, such as Phenol, 4-fluoro-2,5-diiodo-, would have completely different ¹H, ¹³C, and ¹⁹F NMR spectra, including different chemical shifts, multiplicities, and coupling constants, allowing for clear identification.

Theoretical and Computational Studies of Phenol, 2 Fluoro 3,6 Diiodo

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electronic distribution and energy of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are standard tools for investigating halogenated phenolic compounds.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets such as 6-311G(d,p), are effective for optimizing molecular geometries and determining various quantum chemical descriptors. For substituted phenols, these calculations help in understanding the interactions between the aromatic π-system and the functional groups.

Key applications of DFT for a molecule like Phenol (B47542), 2-fluoro-3,6-diiodo- would involve the calculation of:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for assessing chemical stability and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one.

Global Reactivity Descriptors: From the HOMO and LUMO energies, it is possible to derive global reactivity indices such as ionization potential, electron affinity, chemical hardness, electronegativity, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's expected reactivity in chemical reactions.

Nonlinear Optical (NLO) Properties: DFT can also be used to predict NLO properties by calculating the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ).

Table 1: Representative Global Reactivity Descriptors for Halogenated Phenols (Illustrative)

CompoundHOMO (eV)LUMO (eV)Electronegativity (χ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
p-Fluorophenol-9.03-0.985.014.033.11
p-Chlorophenol-9.14-1.255.203.953.42
p-Bromophenol-9.11-1.295.203.913.46

Note: Data is illustrative, based on calculations for p-halophenols using the B3LYP/6-311G(d,p) method as reported in related studies. The values for Phenol, 2-fluoro-3,6-diiodo- would be influenced by the specific substitution pattern.

Ab initio molecular orbital calculations are another class of high-level theoretical methods used to study molecular systems. These methods are employed to investigate ground and excited state potential energy surfaces, providing detailed insights into reaction pathways and photochemical behavior. nih.gov For phenolic compounds, ab initio studies have been crucial in understanding how intramolecular hydrogen bonding affects excited state dynamics. nih.gov For molecules with intramolecular hydrogen bonds, the potential energy surface along the O-H bond can be significantly altered, which can quench certain photochemical reactions like H-atom elimination. nih.gov Such calculations would be invaluable for predicting the photochemical stability of Phenol, 2-fluoro-3,6-diiodo-, given its potential for intramolecular hydrogen bonding.

Density Functional Theory (DFT) Applications

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in Phenol, 2-fluoro-3,6-diiodo- is dictated by a balance of electronic and steric effects, including the potential formation of intramolecular non-covalent bonds.

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule. For substituted phenols, methods like DFT and Møller-Plesset perturbation theory (MP2) provide optimized geometries (bond lengths and angles) that are in excellent agreement with experimental data. acs.org The introduction of bulky iodine atoms and an electronegative fluorine atom onto the phenol ring is expected to cause distortions in the benzene (B151609) ring from a perfect hexagonal geometry. The planarity and orientation of the hydroxyl group relative to the ring are key aspects of the conformational landscape. cdnsciencepub.com In many substituted phenols, the hydroxyl group may be twisted out of the plane of the aromatic ring to minimize steric repulsion. cdnsciencepub.comresearchgate.net

Table 2: Typical Calculated vs. Experimental Bond Lengths (Å) in Substituted Phenols

BondCalculated (B3LYP)ExperimentalReference Compound
C-O1.3651.364Phenol acs.org
O-H0.9660.956Phenol acs.org
C-F1.3591.354Fluorobenzene
C-I2.0912.101Iodobenzene

Note: This table presents representative bond lengths from calculations and experiments on simpler related molecules to illustrate expected values. The actual bond lengths in Phenol, 2-fluoro-3,6-diiodo- would be modulated by the combined electronic and steric effects of all substituents.

The proximity of the hydroxyl group (-OH) and the fluorine atom at the 2-position raises the possibility of an intramolecular hydrogen bond (O-H···F). The existence and strength of such a bond in 2-fluorophenol (B130384) itself is a subject of considerable scientific discussion. rsc.org Some theoretical and spectroscopic studies suggest there is very little to no intramolecular hydrogen bonding in 2-fluorophenol, while weak hydrogen bonds are present in 2-chloro, 2-bromo, and 2-iodophenol (B132878). rsc.org Other studies, however, do propose the existence of a weak O-H···F interaction. askfilo.comacs.org This interaction, if present in Phenol, 2-fluoro-3,6-diiodo-, would lead to a conformation where the hydroxyl hydrogen is oriented toward the fluorine atom, forming a five-membered ring. This conformation would compete with others, and its stability would be influenced by steric hindrance from the adjacent iodine atom at the 6-position. Ab initio calculations are particularly useful for evaluating the energetics of these different conformers. nih.gov

Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on a covalently bonded halogen atom is attracted to a nucleophile. mdpi.comacs.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. acs.org

The two iodine atoms in Phenol, 2-fluoro-3,6-diiodo- make it a potent halogen bond donor. These iodine atoms can form strong and directional interactions with halogen bond acceptors, such as the oxygen or nitrogen atoms of other molecules or the π-systems of aromatic rings. mdpi.comscispace.com Computational studies are essential for characterizing the energetics of these interactions. DFT calculations can be used to determine the interaction energies, which for C-I···O or C-I···N bonds can be significant, often falling in the range of -13 to -25 kJ mol⁻¹. scispace.comacs.org These interactions are critical in governing the crystal packing and supramolecular assembly of iodo-substituted aromatic compounds. researchgate.net

Table 3: Characteristics of Non-Covalent Interactions Relevant to Phenol, 2-fluoro-3,6-diiodo-

Interaction TypeTypical Donor-Acceptor AtomsTypical Interaction Energy (kJ/mol)Key Feature
Intramolecular Hydrogen BondO-H···F-2 to -10 (if present)Stabilizes a specific planar conformer. rsc.org
Halogen BondC-I···O/N-15 to -30Highly directional (approaching 180°). acs.orgscispace.com
Halogen BondC-I···π-10 to -20Interaction with an electron-rich aromatic face. scispace.com

Note: The energy values are illustrative, based on data from related systems found in the literature.

Intramolecular Hydrogen Bonding Investigations

Electronic Structure and Reactivity Descriptors

Theoretical examinations of electronic structure and the calculation of reactivity descriptors are fundamental to predicting a molecule's chemical behavior.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For halogenated phenols, the presence of electron-withdrawing halogens like fluorine and iodine is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenol. The iodine atoms, being larger and more polarizable, could have a more significant influence on the frontier orbitals than the highly electronegative fluorine atom. A comprehensive HOMO/LUMO analysis for Phenol, 2-fluoro-3,6-diiodo- would require specific computational calculations, which are not currently published.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Halogenated Phenol

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: This table is for illustrative purposes only. Specific values for Phenol, 2-fluoro-3,6-diiodo- are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer between orbitals, revealing the nature and strength of intramolecular interactions such as hyperconjugation and hydrogen bonding. For Phenol, 2-fluoro-3,6-diiodo-, NBO analysis could elucidate the donor-acceptor interactions between the lone pairs of the oxygen, fluorine, and iodine atoms and the antibonding orbitals of the aromatic ring. This would offer a deeper understanding of the electronic effects of the substituents. However, no NBO analysis for this specific molecule has been found in the literature.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in mapping out the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

Transition State Characterization and Energy Barriers

Understanding the transition states and their associated energy barriers is key to predicting reaction rates and feasibility. For reactions involving Phenol, 2-fluoro-3,6-diiodo-, such as electrophilic substitution or the formation of phenoxy radicals, computational methods could model the geometry and energy of the transition states. This would provide insight into the kinetics of various potential reactions. Without specific computational studies, any discussion of transition states and energy barriers for this molecule remains speculative.

Table 2: Hypothetical Reaction Energy Profile Data

Reaction CoordinateParameterValue (kcal/mol)
ReactantsRelative EnergyData not available
Transition State 1Activation EnergyData not available
IntermediateRelative EnergyData not available
Transition State 2Activation EnergyData not available
ProductsRelative EnergyData not available

Note: This table represents a generic reaction profile. No specific data for reactions involving Phenol, 2-fluoro-3,6-diiodo- is available.

Regioselectivity Predictions (e.g., Aryne Distortion Models)

The substitution pattern on the phenol ring will dictate the regioselectivity of its reactions. For instance, in reactions that might proceed through an aryne intermediate (a dehydrobenzene), the positions of the fluorine and iodine atoms would influence which aryne is formed and where subsequent nucleophilic addition occurs. Aryne distortion models, which are informed by computational calculations, can predict the regioselectivity of such reactions by analyzing the geometry of the aryne intermediate. However, there are no published studies applying these models to Phenol, 2-fluoro-3,6-diiodo-.

Spectroscopic Property Predictions (e.g., IR, Raman, NMR Shifts)

The prediction of spectroscopic properties through theoretical and computational methods offers a powerful tool for the characterization of novel or sparsely studied molecules like Phenol, 2-fluoro-3,6-diiodo-. By employing quantum chemical calculations, it is possible to simulate various types of spectra, providing insights into the molecule's vibrational modes and electronic environment. These computational approaches, often based on Density Functional Theory (DFT), can predict spectroscopic data such as Infrared (IR) and Raman spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgchemrxiv.orgnih.gov Such predictions are invaluable for identifying unknown compounds and for the interpretation of experimental spectra. arxiv.org

Recent advancements in computational chemistry, including the development of machine learning models, have further enhanced the accuracy and efficiency of spectroscopic predictions. arxiv.orgnih.gov These methods can account for complex effects like anharmonicity in vibrational spectra, offering a significant advantage over traditional harmonic approximations. arxiv.orgworktribe.com For halogenated phenols, theoretical studies have been crucial in understanding conformational preferences and the nature of intramolecular interactions, which in turn influence their spectroscopic signatures. acs.orgresearchgate.net

Predicted Infrared (IR) and Raman Spectra

Theoretical calculations can provide the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. These spectra are unique for each molecule and are determined by its specific set of vibrational modes.

Predicted IR and Raman Vibrational Frequencies for Phenol, 2-fluoro-3,6-diiodo-

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Activity (Å⁴/amu)
O-H StretchData not availableData not available
C-H Stretch (Aromatic)Data not availableData not available
C=C Stretch (Aromatic Ring)Data not availableData not available
C-O StretchData not availableData not available
C-F StretchData not availableData not available
C-I StretchData not availableData not available
O-H BendData not availableData not available
C-H Bend (Aromatic)Data not availableData not available

Note: Specific predicted data for Phenol, 2-fluoro-3,6-diiodo- is not available in the public domain. The table structure is provided as a template for how such data would be presented. For related fluorophenol compounds, the O-H stretching vibration is a key feature, and its frequency can be influenced by intramolecular hydrogen bonding. researchgate.net The carbon-halogen stretching modes would also be prominent features in the spectra. For instance, studies on similar halogenated benzenes provide a basis for assigning the ring-localized vibrations. worktribe.com

Predicted NMR Chemical Shifts

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. Computational methods can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁹F), which are highly sensitive to the local electronic environment.

Predicted NMR Chemical Shifts for Phenol, 2-fluoro-3,6-diiodo-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
H (on O)Data not available--
H4Data not available--
H5Data not available--
C1-Data not available-
C2-Data not available-
C3-Data not available-
C4-Data not available-
C5-Data not available-
C6-Data not available-
F (on C2)--Data not available

Note: Specific predicted data for Phenol, 2-fluoro-3,6-diiodo- is not available in the public domain. The table structure is provided as a template for how such data would be presented. The chemical shifts would be influenced by the electronegativity and anisotropic effects of the fluorine and iodine substituents. organicchemistrydata.orgchemistrysteps.com For example, the ¹⁹F NMR chemical shift is a sensitive probe of the local electronic structure. nih.govchemrxiv.orgrsc.org The proton of the hydroxyl group would likely show a chemical shift influenced by the ortho-fluorine and ortho-iodine atoms. rsc.orgresearchgate.net The ¹³C chemical shifts would be affected by the directly attached halogens (α-effect) and the substituents on adjacent carbons (β-effect). organicchemistrydata.org

Derivatization Strategies and Functionalization of Phenol, 2 Fluoro 3,6 Diiodo

Modification of the Phenolic Hydroxyl Group

The hydroxyl group of "Phenol, 2-fluoro-3,6-diiodo-" is a primary site for functionalization, allowing for the introduction of various protecting groups or moieties that can modulate the compound's electronic properties and reactivity.

Etherification and esterification are fundamental reactions for modifying the phenolic hydroxyl group. google.combyjus.com These reactions not only serve to protect the hydroxyl group during subsequent transformations but can also introduce functionalities that are integral to the target molecule's structure and function.

Etherification: This process involves the conversion of the phenolic hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base, reacts with an alkyl halide. For instance, alkylation can be achieved to introduce various alkyl or benzyl (B1604629) groups. google.com

Esterification: Esterification involves the reaction of the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), to form an ester. byjus.com For example, 2,6-diiodophenol (B1640560) can react with an acid anhydride to form an ester, a reaction that is generally applicable to substituted phenols like "Phenol, 2-fluoro-3,6-diiodo-". byjus.com These esterification reactions are often catalyzed by an acid or a base.

A summary of representative etherification and esterification reactions is presented in Table 1.

Reaction TypeReagentsProduct TypeReference
EtherificationAlkyl Halide, BaseAlkyl or Benzyl Ether google.com
EsterificationCarboxylic Acid/Derivative, CatalystAryl Ester byjus.com

A specific and important etherification is methylation, which converts the phenol into its corresponding anisole (B1667542) derivative. The resulting "2-fluoro-3,6-diiodoanisole" is a valuable intermediate in organic synthesis. lookchem.com The methoxy (B1213986) group can influence the reactivity of the aromatic ring and is a common structural motif in many biologically active compounds. lookchem.com The synthesis of anisole derivatives is typically achieved by reacting the phenol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate. rsc.org

The conversion to anisole derivatives is a key step in the synthesis of various complex molecules, including those used in the pharmaceutical and agrochemical industries. lookchem.com

Etherification and Esterification Reactions

Transformation of Halogen Substituents

The presence of both iodine and fluorine atoms on the aromatic ring of "Phenol, 2-fluoro-3,6-diiodo-" allows for selective transformations, leveraging the different reactivities of the carbon-halogen bonds.

The selective reduction of the carbon-iodine (C-I) bond in the presence of a carbon-fluorine (C-F) bond is a well-established transformation. The C-I bond is significantly weaker and more readily cleaved than the C-F bond. This difference in reactivity allows for selective deiodination. Reductive dehalogenation can be achieved using various reagents, including catalytic hydrogenation or hydride sources. nih.gov For instance, certain enzymes can efficiently dehalogenate iodinated phenolic compounds while leaving other halogens untouched. nih.gov

Conversely, the reduction of the C-F bond is much more challenging due to its high bond strength. acs.org Enzymatic systems, such as heme dehaloperoxidases, have been studied for their potential to catalyze the defluorination of fluorophenols, although this process is generally less facile than deiodination. acs.orgacs.org The selective reduction of either the iodide or fluoride (B91410) substituent provides a pathway to partially halogenated phenols, which are themselves useful synthetic intermediates.

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. thieme-connect.com The iodine atoms in "Phenol, 2-fluoro-3,6-diiodo-" are particularly susceptible to this reaction. Treatment with organolithium reagents (e.g., n-butyllithium or s-butyllithium) at low temperatures can selectively replace an iodine atom with a lithium atom. thieme-connect.comumich.edu The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups, such as alkyl, silyl, carboxyl, or carbonyl groups. thieme-connect.com This method allows for the regioselective introduction of substituents at the positions formerly occupied by iodine.

The choice of base and reaction conditions is crucial for achieving high selectivity, especially in the presence of the acidic phenolic proton and the fluoro substituent. thieme-connect.com Protecting the hydroxyl group prior to the halogen-metal exchange is often a necessary step.

The aromatic ring of "Phenol, 2-fluoro-3,6-diiodo-" can potentially undergo further halogenation or dehalogenation reactions, depending on the reaction conditions.

Further Halogenation: Electrophilic aromatic substitution reactions can introduce additional halogen atoms onto the ring, provided there are available positions and the existing substituents direct the incoming electrophile appropriately. However, the electron-withdrawing nature of the existing halogens can deactivate the ring towards further electrophilic attack.

Dehalogenation: As mentioned in section 6.2.1, selective deiodination is readily achievable. Complete dehalogenation to produce 2-fluorophenol (B130384) would require harsher conditions. Enzymatic dehalogenation processes have been explored for various halogenated phenols, with some enzymes showing activity towards triiodophenols. nih.gov The feasibility of such reactions on "Phenol, 2-fluoro-3,6-diiodo-" would depend on the specific enzyme and conditions.

A summary of transformations involving halogen substituents is presented in Table 2.

TransformationReagents/MethodOutcomeReference
Selective DeiodinationCatalytic Hydrogenation, Hydride Reagents, EnzymesFormation of fluorodiiodophenol or fluorophenol nih.gov
Halogen-Metal ExchangeOrganolithium Reagents, then ElectrophileIntroduction of a new functional group at the iodine position thieme-connect.comumich.edu
Enzymatic DehalogenationDehalogenase EnzymesRemoval of halogen substituents nih.gov

Introduction of Other Functional Groups via Halogen-Metal Exchange and Quenching

Synthesis of Complex Scaffolds Incorporating the 2-fluoro-3,6-diiodophenol Moiety

The diiodo functionality of 2-fluoro-3,6-diiodophenol is the key to its utility in building complex molecular scaffolds. The two iodine atoms serve as handles for palladium-catalyzed cross-coupling reactions, allowing for the step-growth polymerization to form high-performance polymers or for the sequential introduction of different aromatic or aliphatic groups.

Building Blocks for Polyketones and Polyamides

The development of high-performance polymers with enhanced thermal stability, chemical resistance, and specific electronic properties is a significant area of materials science. Aromatic polyketones and polyamides are two classes of polymers known for their robust characteristics. rsc.orgnih.gov The incorporation of fluorine atoms into the polymer backbone can further enhance these properties. researchgate.net "Phenol, 2-fluoro-3,6-diiodo-" serves as a valuable monomer for the synthesis of such fluorinated aromatic polymers.

Polyketones:

Aromatic polyketones can be synthesized through palladium-catalyzed carbonylation reactions of aryl dihalides with carbon monoxide and a suitable coupling partner. scielo.brthieme-connect.com In the case of 2-fluoro-3,6-diiodophenol, a plausible route to polyketones involves a palladium-catalyzed polycondensation reaction. The high reactivity of the C-I bonds makes them amenable to oxidative addition to a palladium(0) catalyst. nsf.gov The subsequent insertion of carbon monoxide and coupling with a suitable comonomer, such as a bis(organotin) or bis(boronic acid) reagent, would lead to the formation of a polyketone chain.

A general synthetic scheme for the preparation of polyketones from 2-fluoro-3,6-diiodophenol could involve the reaction of the diiodo compound with carbon monoxide and a di-functional coupling partner in the presence of a palladium catalyst. For instance, a Stille-type polycondensation with a distannane or a Suzuki-type polycondensation with a diboronic acid could be employed. scielo.brwikipedia.org

Table 1: Plausible Synthesis of Polyketones from Phenol, 2-fluoro-3,6-diiodo-

Co-monomerCatalyst SystemResulting Polymer Structure (Repeating Unit)
1,4-Benzenediboronic acidPd(PPh₃)₄ / BaseAromatic polyketone with alternating 2-fluoro-6-hydroxyphenyl and phenyl units linked by ketone groups.
1,3-Benzenediboronic acidPd(dppf)Cl₂ / BaseAromatic polyketone with meta-linked phenyl units.
HexamethylditinPd₂(dba)₃ / LigandAromatic polyketone with direct linkages between the 2-fluoro-6-hydroxyphenyl units and ketone groups.

Polyamides:

Aromatic polyamides, known for their exceptional strength and thermal stability, are typically synthesized by the polycondensation of a diamine with a diacid or a diacid chloride. rsc.orgnih.gov To utilize "Phenol, 2-fluoro-3,6-diiodo-" as a monomer for polyamides, it must first be converted into a suitable diacid or diamine derivative.

One potential strategy involves a double Heck reaction to introduce acrylic acid moieties at the 3- and 6-positions, followed by reduction to yield a dicarboxylic acid. Alternatively, a double Sonogashira coupling with a protected amino-alkyne, followed by deprotection and reduction, could yield a diamine derivative. More directly, the diiodo-phenol could be converted to a dicarboxylic acid via a double carboxylation reaction using carbon monoxide and a suitable palladium catalyst system.

Once the corresponding diacid or diamine monomer is synthesized, it can be polymerized with a suitable comonomer (a diamine or a diacid chloride, respectively) to produce the desired fluorinated aromatic polyamide. researchgate.netncl.res.in The Yamazaki-Higashi phosphorylation reaction is a common method for direct polycondensation of diacids and diamines to form polyamides. researchgate.net

Table 2: Plausible Synthesis of Polyamides via Derivatization of Phenol, 2-fluoro-3,6-diiodo-

Derived Monomer from Phenol, 2-fluoro-3,6-diiodo-Co-monomerPolymerization MethodResulting Polymer Structure (Repeating Unit)
2-Fluoro-6-hydroxy-1,3-benzenedicarboxylic acid1,4-PhenylenediamineYamazaki-Higashi PolycondensationAromatic polyamide with ether and amide linkages.
3,6-Diamino-2-fluorophenolTerephthaloyl chlorideInterfacial PolymerizationAromatic polyamide with amide linkages.
2-Fluoro-6-hydroxy-1,3-bis(aminomethyl)benzeneAdipoyl chlorideSolution PolycondensationAliphatic-aromatic polyamide with ether and amide linkages.

Precursors for Fluoroaromatic Compounds

The carbon-iodine bonds in "Phenol, 2-fluoro-3,6-diiodo-" are significantly more reactive than carbon-fluorine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. cdnsciencepub.com This differential reactivity allows for the selective functionalization of the iodine-bearing positions, making this compound a valuable precursor for a wide range of substituted fluoroaromatic compounds. researchgate.net The Suzuki-Miyaura and Stille cross-coupling reactions are particularly powerful tools in this context. wikipedia.orguwindsor.ca

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.org Due to the high reactivity of the C-I bonds, "Phenol, 2-fluoro-3,6-diiodo-" can readily undergo Suzuki coupling. By using one equivalent of a boronic acid, it is possible to achieve a mono-arylation or mono-alkenylation, leaving the second iodine atom available for subsequent transformations. The use of two equivalents of the same boronic acid can lead to a symmetrical disubstituted product. Alternatively, a stepwise approach with two different boronic acids can be employed to synthesize unsymmetrical derivatives.

Table 3: Plausible Fluoroaromatic Compounds via Suzuki-Miyaura Coupling of Phenol, 2-fluoro-3,6-diiodo-

Boronic Acid (R-B(OH)₂)Catalyst SystemProduct Structure
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Fluoro-3,6-diphenylphenol
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃2-Fluoro-3,6-bis(4-methoxyphenyl)phenol
Vinylboronic acidPd(OAc)₂ / SPhos / K₃PO₄2-Fluoro-3,6-divinylphenol

Stille Coupling:

The Stille reaction is another versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organotin compound. scielo.bruwindsor.ca Similar to the Suzuki coupling, the high reactivity of the C-I bonds in "Phenol, 2-fluoro-3,6-diiodo-" makes it an excellent substrate for Stille reactions. This reaction is known for its tolerance of a wide variety of functional groups, allowing for the synthesis of complex molecules. uwindsor.ca

By reacting "Phenol, 2-fluoro-3,6-diiodo-" with various organostannanes, a diverse range of substituents can be introduced at the 3- and 6-positions. This allows for the synthesis of complex fluoroaromatic compounds that may be difficult to access through other synthetic routes.

Table 4: Plausible Fluoroaromatic Compounds via Stille Coupling of Phenol, 2-fluoro-3,6-diiodo-

Organostannane (R-SnBu₃)Catalyst SystemProduct Structure
Tributyl(phenyl)stannanePd(PPh₃)₄2-Fluoro-3,6-diphenylphenol
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂2-Fluoro-3,6-divinylphenol
Tributyl(2-thienyl)stannanePd₂(dba)₃ / P(o-tol)₃2-Fluoro-3,6-di(thiophen-2-yl)phenol

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block

The strategic placement of two iodine atoms, a fluorine atom, and a hydroxyl group makes Phenol (B47542), 2-fluoro-3,6-diiodo- an exemplary building block in organic synthesis. The differential reactivity of these groups allows for a programmed, stepwise introduction of various molecular fragments, enabling the efficient assembly of complex target structures. numberanalytics.com

The presence of two carbon-iodine (C-I) bonds is the most prominent feature for its use as a synthetic precursor. The iodine atoms serve as exceptionally effective leaving groups in a wide array of transition-metal-catalyzed cross-coupling reactions. db-thueringen.de This allows for the sequential and regioselective formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings can be selectively performed at one or both iodine sites, providing a powerful tool for building molecular complexity. rsc.orgmdpi.com

For instance, reacting Phenol, 2-fluoro-3,6-diiodo- with one equivalent of a boronic acid under Suzuki-Miyaura conditions could yield a mono-arylated product, leaving the second iodine atom available for a subsequent, different coupling reaction. This modular approach is invaluable for the synthesis of highly substituted, multi-functional aromatic compounds. The fluorine and hydroxyl groups, in turn, influence the electronic properties and reactivity of the aromatic ring, and can be used to direct subsequent synthetic transformations or to impart specific properties to the final molecule. db-thueringen.de

Table 1: Potential Cross-Coupling Reactions Utilizing Phenol, 2-fluoro-3,6-diiodo-

Reaction Type Coupling Partner Catalyst (Typical) Resulting Bond Potential Application
Suzuki-MiyauraOrganoboronic acid/esterPd(PPh₃)₄, PdCl₂(dppf)C(sp²)–C(sp²)Synthesis of biaryls, polyaryls
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIC(sp²)–C(sp)Creation of aryl alkynes, conjugated systems
HeckAlkenePd(OAc)₂, P(o-tol)₃C(sp²)–C(sp²)Vinylation of the aromatic ring
Buchwald-HartwigAmine, AlcoholPd₂(dba)₃, XantphosC(sp²)–N, C(sp²)–OSynthesis of aryl amines and ethers
StilleOrganostannanePd(PPh₃)₄C(sp²)–C(sp²)Formation of complex carbon skeletons

Fluorinated and iodinated phenolic structures are prevalent scaffolds in medicinal chemistry. The incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity. nih.gov Phenol, 2-fluoro-3,6-diiodo- serves as a valuable starting point for generating libraries of complex molecules for biological screening.

Through the cross-coupling reactions mentioned previously, diverse functionalities can be attached to the phenolic core. mdpi.com This allows for the systematic exploration of the chemical space around the core structure, a key strategy in modern drug discovery. numberanalytics.com For example, the core could be elaborated into complex heterocyclic systems or biaryl compounds that are known to possess a wide range of biological activities. mdpi.comnih.gov While no specific clinical applications of this compound are documented, its potential as an intermediate in the synthesis of novel therapeutic agents is significant, providing a route to poly-functionalized molecules that are otherwise difficult to access. cdnsciencepub.com

Precursors for Complex Fluorinated and Iodinated Molecules

Contributions to Structure-Reactivity Relationship Studies

The compound is an ideal substrate for investigating structure-reactivity relationships in aromatic chemistry. The electronic nature of the aromatic ring is modulated by the competing and complementary effects of its four substituents:

Hydroxyl (-OH): A strong activating group through resonance (+M effect) and deactivating through induction (-I effect), directing incoming electrophiles to the ortho and para positions.

Fluorine (-F): A strongly deactivating group via its powerful inductive effect (-I), but a weak resonance donor (+M), also directing ortho and para.

Iodine (-I): A weakly deactivating group through induction (-I) and a very weak resonance donor. Its large size also imparts significant steric hindrance to the adjacent positions.

The interplay of these electronic and steric factors governs the regioselectivity and rate of chemical reactions. For instance, in electrophilic aromatic substitution, the substitution pattern would be dictated by a complex balance between the activating hydroxyl group and the deactivating halogens. Similarly, the relative rates of cross-coupling at the C3-I versus the C6-I position could be studied to understand the influence of the adjacent fluorine and hydroxyl groups. Such studies provide fundamental insights into the principles that govern chemical reactivity. researchgate.netacs.org

Applications in Supramolecular Chemistry and Crystal Engineering (e.g., Halogen Bonding)

A particularly advanced application of Phenol, 2-fluoro-3,6-diiodo- lies in the fields of supramolecular chemistry and crystal engineering, primarily through an interaction known as halogen bonding (XB). rsc.org A halogen bond is a non-covalent, attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site on another molecule. rsc.orgnih.gov

The strength of a halogen bond donor increases with the polarizability of the halogen (I > Br > Cl >> F) and with the presence of electron-withdrawing groups on the molecule. nih.govrsc.org In Phenol, 2-fluoro-3,6-diiodo-, the strongly electronegative fluorine atom significantly depletes electron density from the aromatic ring, which in turn enhances the size and positive electrostatic potential of the σ-holes on the two iodine atoms. acs.orgnih.gov This makes the compound a potent and highly directional dual halogen-bond donor.

This molecule offers three distinct sites for directed non-covalent interactions: two strong halogen bond donors (Iodine at C3 and C6) and one classic hydrogen bond donor/acceptor (the hydroxyl group). This trifunctional nature allows for the programmed self-assembly of molecules into highly ordered, multi-dimensional supramolecular networks. rsc.org By choosing appropriate halogen- and hydrogen-bond acceptors, chemists can design and construct novel crystalline materials with predictable structures and potentially useful properties. nih.govrsc.org The competition and cooperation between hydrogen and halogen bonding in such systems is a frontier area of research. researchgate.netrsc.org

Table 2: Characteristics of Halogen Bonding in the Context of Phenol, 2-fluoro-3,6-diiodo-

Property Description Relevance to Phenol, 2-fluoro-3,6-diiodo-
Nature A non-covalent interaction (R–X···Y) involving an electrophilic halogen (X) and a nucleophile (Y). rsc.orgThe two iodine atoms act as strong electrophilic halogen bond donors.
Strength Interaction strength increases with halogen polarizability (I > Br > Cl) and the electron-withdrawing character of R. rsc.orgThe two iodine atoms are strong donors. The electron-withdrawing fluorine atom further enhances this strength. acs.orgnih.gov
Directionality Highly directional, with the R–X···Y angle typically being close to 180°. rsc.orgProvides precise control over the geometry of self-assembled structures.
Tunability Strength can be fine-tuned by changing the halogen or the substituents on the aromatic ring. rsc.orgThe presence of both -F and -OH allows for subtle tuning of the electronic properties and thus the XB strength.
Functionality Two XB donor sites (I) and one HB donor/acceptor site (-OH).Enables the construction of complex, multi-dimensional supramolecular architectures through orthogonal interactions. rsc.org

Potential in Advanced Functional Materials (e.g., Conducting Polymers)

The di-iodo functionality of Phenol, 2-fluoro-3,6-diiodo- makes it an attractive monomer for the synthesis of advanced functional materials, such as conducting polymers. researchgate.net Through polycondensation reactions, such as Suzuki or Sonogashira polymerizations, this monomer can be linked into long, conjugated polymer chains.

The resulting polymers would possess a unique set of properties imparted by the pendant functional groups.

Fluorine atoms are known to enhance the thermal stability, chemical resistance, and solubility of polymers in organic solvents. They also lower the HOMO and LUMO energy levels, which can be beneficial for applications in organic electronics.

Hydroxyl groups can serve as sites for post-polymerization modification, allowing for the attachment of other functional moieties. They can also introduce hydrophilicity and promote intermolecular hydrogen bonding between polymer chains, influencing the material's morphology and bulk properties. Such polymers could find potential use in sensors, organic light-emitting diodes (OLEDs), or as functional membranes. researchgate.net The synthesis of vinyl ether monomers from the analogous 2,3,5,6-tetrafluoro-4-iodophenol (B157599) and their subsequent polymerization highlights a viable pathway for converting such iodophenols into functional polymers. researchgate.net

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

Currently, the documented knowledge about Phenol (B47542), 2-fluoro-3,6-diiodo- is primarily limited to its basic chemical identifiers. There is a significant gap in the understanding of its specific chemical properties, reactivity, and biological activity. The presence of a fluorine atom and two iodine atoms on the phenol ring suggests a unique electronic and steric environment that could lead to interesting and potentially useful chemical behavior. The fluorine atom is a strong electron-withdrawing group, which can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. nih.gov The bulky iodine atoms can direct substitution reactions and may also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention in medicinal chemistry and materials science.

Unexplored Synthetic Pathways and Methodological Advancements

The precise industrial synthesis of Phenol, 2-fluoro-3,6-diiodo- is not publicly detailed. However, based on general principles of aromatic chemistry, several synthetic routes could be envisaged. A plausible approach would involve the selective iodination of 2-fluorophenol (B130384). The challenge would lie in achieving the specific 3,6-diiodo substitution pattern. Direct iodination of 2-fluorophenol would likely lead to a mixture of products, requiring careful optimization of reaction conditions (e.g., iodinating agent, solvent, temperature) and potentially the use of directing groups.

An alternative strategy could involve a multi-step synthesis starting from a pre-functionalized benzene (B151609) ring. For instance, a suitable precursor with the required substitution pattern could be assembled, followed by the introduction of the hydroxyl and fluoro groups.

Future research could focus on developing efficient and regioselective synthetic methods. This could involve the exploration of modern catalytic systems, such as those based on palladium or copper, which are known to facilitate halogenation reactions with high control. nih.govnih.gov Furthermore, the development of methods suitable for the introduction of radioisotopes, such as Fluorine-18, could open up avenues for its use in positron emission tomography (PET) imaging. rsc.orgosti.gov

Deeper Mechanistic Insights into Complex Reactions

The reactivity of Phenol, 2-fluoro-3,6-diiodo- is a fertile ground for mechanistic studies. The interplay between the activating hydroxyl group and the deactivating and directing effects of the halogen substituents would make its behavior in electrophilic aromatic substitution reactions particularly interesting to investigate.

Expanding Derivatization Scope for Novel Chemical Entities

The structure of Phenol, 2-fluoro-3,6-diiodo- offers multiple points for derivatization, making it a potentially valuable scaffold for the synthesis of novel chemical entities. The phenolic hydroxyl group can be readily converted into ethers, esters, and other functional groups. The iodine atoms are excellent leaving groups in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups.

The fluorine atom, while generally unreactive, can influence the properties of the resulting derivatives, for instance, by increasing their metabolic stability or altering their binding affinity to biological targets. nih.gov A systematic exploration of these derivatization reactions could lead to the creation of libraries of new compounds with diverse structures and potential applications in fields such as medicinal chemistry and materials science. nih.govolemiss.edu

Emerging Research Areas and Potential Applications

Given the known biological activity of other polyhalogenated phenols, which can range from antimicrobial to carcinogenic, a thorough toxicological evaluation of Phenol, 2-fluoro-3,6-diiodo- would be a prerequisite for any potential application. pnas.orgpnas.orgnih.goviwc.int

The unique substitution pattern of this compound could make it a valuable tool for probing biological systems. For example, the presence of two iodine atoms could be exploited for applications in X-ray crystallography or as heavy-atom labels in other structural biology techniques.

In medicinal chemistry, the strategic incorporation of fluorine and iodine is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govresearchgate.netresearchgate.net Therefore, derivatives of Phenol, 2-fluoro-3,6-diiodo- could be investigated as potential inhibitors of enzymes or as ligands for receptors where halogen bonding interactions are important.

Q & A

Q. What experimental design approaches optimize reaction conditions for high-yield synthesis?

  • Methodological Answer : Apply Central Composite Design (CCD) to optimize variables (temperature, reagent molar ratios, reaction time). Use Response Surface Methodology (RSM) to model interactions. For example, maximize iodination yield by varying NIS concentration (0.8–1.2 eq) and temperature (60–100°C). Validate predictions with triplicate runs .

Q. What mechanistic insights explain the adsorption behavior of diiodo-phenol derivatives onto activated carbon?

  • Methodological Answer : Fit adsorption isotherms (Langmuir, Freundlich) to determine monolayer vs. multilayer adsorption. Calculate thermodynamic parameters (ΔG, ΔH) using van’t Hoff plots. Density Functional Theory (DFT) simulations can model π-π interactions between the aromatic ring and carbon surface. Compare with phenol adsorption data to quantify halogen effects .

Q. How do isotopic labeling techniques track metabolic pathways of halogenated phenols?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 2-fluoro-3,6-diiodo-phenol-d5_5) via H/D exchange using D2_2O and Pd/C catalysis. Use LC-MS/MS to trace metabolites in in vitro hepatocyte models. Quantify dehalogenation products (e.g., fluoride/iodide ions) via ion chromatography .

Q. How do fluorine and iodine substituents influence electronic properties and reactivity?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the ring, while iodine’s polarizability enhances electrophilic substitution at specific positions. Use Hammett constants (σm_m for F: +0.34; σp_p for I: +0.18) to predict substituent effects. Cyclic voltammetry reveals redox potentials altered by halogen electronegativity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.